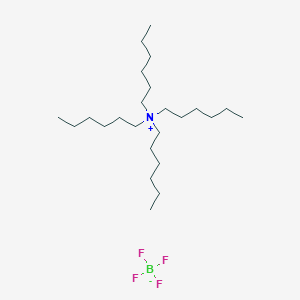

Tetrahexylammonium tetrafluoroborate

Overview

Description

Tetrahexylammonium tetrafluoroborate is a quaternary ammonium salt that has been studied for its potential as a high-temperature polar stationary phase in gas chromatography. It is one of the tetraalkylammonium tetrafluoroborate salts that have been evaluated for this purpose, with a liquid range from 90 to 230°C. The compound exhibits strong, selective dipole interactions, which are slightly stronger for the tetrabutylammonium salt than for the tetrahexylammonium salt .

Synthesis Analysis

The synthesis of tetrahexylammonium tetrafluoroborate and related compounds typically involves anion exchange reactions or reactions with activated acetylenes. For instance, N-vinylpyridinium and trialkylammonium tetrafluoroborate salts can be prepared from activated acetylenes and pyridinium or trialkylammonium tetrafluoroborates to form crystalline, air-stable, and nonhygroscopic crystals . Additionally, the synthesis of tetraalkylammonium organotrifluoroborate salts involves the treatment of organoboronic acids with hydrofluoric acid, followed by counterion exchange with tetra-n-butylammonium hydroxide, resulting in air and moisture stable salts .

Molecular Structure Analysis

The molecular structure of tetraalkylammonium tetrafluoroborate salts has been characterized by various techniques, including X-ray single crystal diffraction. The crystal structures of some tetrafluoroborate salts have been determined, revealing that the packing in these salts is mainly affected by Coulombic interactions and weak C-H⋯F hydrogen bonds . Although the specific structure of tetrahexylammonium tetrafluoroborate is not detailed in the provided papers, similar structural features can be inferred based on related compounds.

Chemical Reactions Analysis

Tetraalkylammonium tetrafluoroborate salts are involved in various chemical reactions, including as catalysts and reagents. They have been used as phase-transfer catalysts in solid base-promoted cross-aldol condensations, retaining their catalytic activity over several reaction cycles . Furthermore, these salts undergo Pd-catalyzed Suzuki–Miyaura cross-couplings with a variety of aryl- and alkenylhalides under mild conditions, demonstrating their utility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetraalkylammonium tetrafluoroborate salts have been extensively studied. Their thermal behavior has been investigated using TGA and DSC methods, showing that these compounds have significant thermal stability and sharp melting transitions compared to analogous halide salts . Additionally, the phase relationships of tetraalkylammonium tetrafluoroborates have been explored through dsc analysis, revealing solid-solid phase transitions and providing data on fusion and transition temperatures and enthalpies .

Scientific Research Applications

- Specific Scientific Field : Agriculture, specifically weed control .

- Summary of the Application : Tetrahexylammonium tetrafluoroborate is one of the quaternary ammonium salts (QASs) that has been studied for its effects on the growth and development of certain weed species . These compounds have demonstrated numerous desirable properties, including wetting, emulsifying, dispersing, antistatic and preservative properties .

- Methods of Application or Experimental Procedures : The compounds were applied in the form of foliar spraying and soil application . The study investigated the effects of four structurally different QASs, including Tetrahexylammonium tetrafluoroborate .

- Results or Outcomes : The study found that these compounds have strong herbicidal properties, especially when applied to the soil . The growth inhibition of plant shoots and roots was greater with soil application than with foliar treatment . The increased concentration of applied QASs caused a decrease in the assimilation pigments, change in dry weight content, and inhibition of length of shoots and roots .

Safety And Hazards

Future Directions

properties

IUPAC Name |

tetrahexylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.BF4/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;2-1(3,4)5/h5-24H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJIMRNKXMJLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585002 | |

| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahexylammonium tetrafluoroborate | |

CAS RN |

15553-50-1 | |

| Record name | N,N,N-Trihexylhexan-1-aminium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)